molecular formula C10H19N B1268184 N-tert-Amyl-1,1-dimethylpropargylamine CAS No. 2978-40-7

N-tert-Amyl-1,1-dimethylpropargylamine

Cat. No.: B1268184
CAS No.: 2978-40-7
M. Wt: 153.26 g/mol
InChI Key: QZIVTSHQTWUMNU-UHFFFAOYSA-N
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Description

N-tert-Amyl-1,1-dimethylpropargylamine is an organic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is characterized by its unique structure, which includes a tert-amyl group and a propargylamine moiety. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Amyl-1,1-dimethylpropargylamine typically involves the copper-catalyzed oxidative alkynylation of amines. This method is efficient and yields high purity products. The reaction conditions generally include the use of copper catalysts, appropriate solvents, and controlled temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-Amyl-1,1-dimethylpropargylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-tert-Amyl-1,1-dimethylpropargylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Amyl-1,1-dimethylpropargylamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Amyl-1,1-dimethylpropargylamine: Characterized by its tert-amyl and propargylamine groups.

    This compound: Similar structure but with different substituents.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various applications, from organic synthesis to industrial production.

Properties

IUPAC Name

2-methyl-N-(2-methylbut-3-yn-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-7-9(3,4)11-10(5,6)8-2/h1,11H,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVTSHQTWUMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338197
Record name N-tert-Amyl-1,1-dimethylpropargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-40-7
Record name N-tert-Amyl-1,1-dimethylpropargylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2978-40-7
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